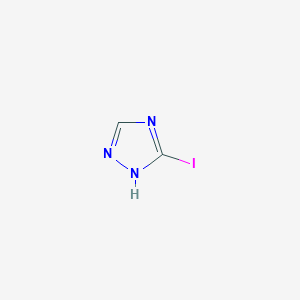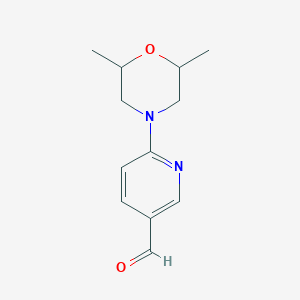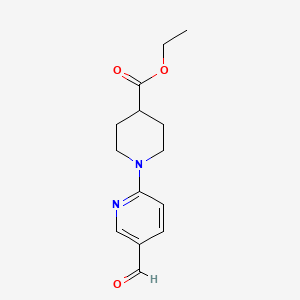
1-(3-Nitro-4-piperidinophenyl)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-Nitro-4-piperidinophenyl)-1-ethanone" is a chemical entity that appears to be related to various nitrophenyl compounds and piperidine derivatives. These types of compounds have been studied for their charge density, conformational behavior, reactivity with bases, and structural characteristics in the context of drug synthesis and other applications.
Synthesis Analysis
The synthesis of related compounds involves the formation of derivatives of piperidinones, as seen in the study of N-nitroso and N-formyl derivatives of a piperidin-4-one compound . The synthesis process is likely to involve specific stereochemical considerations, as the orientation of substituents can significantly affect the properties of the final product. Additionally, side products can occur during synthesis, as reported in the structural characterization of a side product in benzothiazinone synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(3-Nitro-4-piperidinophenyl)-1-ethanone" has been analyzed using X-ray diffraction and neutron diffraction data . These studies provide insights into the intra- and intermolecular bonding features, including the extent of pi-delocalization throughout the molecule. The charge density analysis reveals fine details of the molecular structure, which are crucial for understanding the compound's behavior.
Chemical Reactions Analysis
The reactivity of nitrophenyl compounds with bases has been investigated, with kinetics and isotope effects being reported for reactions involving piperidine bases . The reaction mechanisms are complex and can involve multiple steps, including pre-equilibrium and fast addition-elimination steps. Understanding these reactions is essential for predicting the behavior of "1-(3-Nitro-4-piperidinophenyl)-1-ethanone" in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and theoretical studies . For instance, the formation of hydrogen-bonded complexes and the analysis of vibrational spectra provide information on the stability and charge delocalization within the molecule. These properties are influenced by the molecular structure and the specific substituents present in the compound.
Wissenschaftliche Forschungsanwendungen
Phase Equilibrium Research
1-(3-Nitrophenyl)ethanone, a compound structurally related to 1-(3-Nitro-4-piperidinophenyl)-1-ethanone, has been studied for its solid-liquid phase equilibrium. Li et al. (2019) investigated the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in methanol or n-propanol. Their research provided valuable insights into the ternary phase diagrams, crucial for separating mixtures of similar compounds (Li et al., 2019).
Antimicrobial Activity
The antimicrobial properties of derivatives of 1-(3-nitrophenyl)ethanone, a compound similar to 1-(3-Nitro-4-piperidinophenyl)-1-ethanone, were explored by Bhasker et al. (2018). They synthesized novel urea derivatives and assessed their inhibitory effects on bacterial growth (Bhasker et al., 2018).
Computational Assessment of Biochemical Properties
Onawole et al. (2017) conducted a comprehensive computational study on 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone, a compound related to 1-(3-Nitro-4-piperidinophenyl)-1-ethanone. This study included vibrational assignments and an evaluation of its reactivity towards the human GABA receptor, providing insight into the potential pharmacological applications of such compounds (Onawole et al., 2017).
Wound-Healing Potential
Research by Vinaya et al. (2009) on derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone, a structurally similar compound, evaluated its wound-healing activity in vivo. The study provided evidence for significant wound healing and faster epithelialization in treated groups, highlighting the potential therapeutic applications of these derivatives in wound management (Vinaya et al., 2009).
Eigenschaften
IUPAC Name |
1-(3-nitro-4-piperidin-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)11-5-6-12(13(9-11)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQPPQDNFZASSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377348 |
Source


|
| Record name | 1-[3-Nitro-4-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitro-4-piperidinophenyl)-1-ethanone | |
CAS RN |
30877-80-6 |
Source


|
| Record name | 1-[3-Nitro-4-(piperidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)
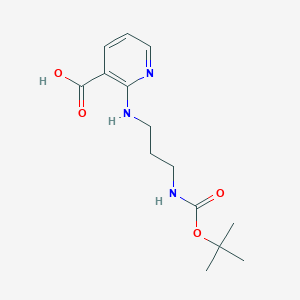




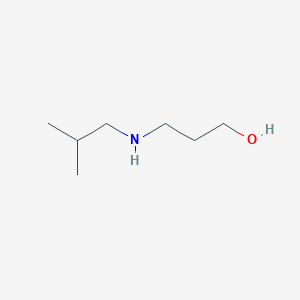
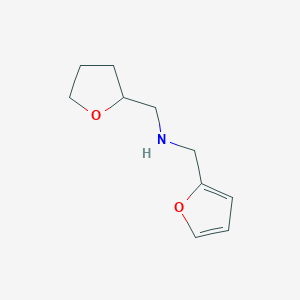
![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)
